molecular formula C17H15N3O2 B10982909 N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide

N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B10982909
M. Wt: 293.32 g/mol
InChI Key: JEPKHVVPMBRHGY-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide is a complex organic compound that features a pyrrole ring, a methoxy group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents, temperature control, and product isolation can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures .

Scientific Research Applications

N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole and pyridine derivatives, such as:

Uniqueness

What sets N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]pyridine-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both the methoxy group and the pyrrole ring can enhance its reactivity and potential bioactivity compared to similar compounds .

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

N-(4-methoxy-3-pyrrol-1-ylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C17H15N3O2/c1-22-16-7-6-14(11-15(16)20-9-2-3-10-20)19-17(21)13-5-4-8-18-12-13/h2-12H,1H3,(H,19,21)

InChI Key

JEPKHVVPMBRHGY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)N3C=CC=C3

Origin of Product

United States

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